molecular formula C17H16N2OS3 B2695768 4-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 919839-67-1

4-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2695768
CAS No.: 919839-67-1
M. Wt: 360.51
InChI Key: WRYPMFJLKDJTLE-UHFFFAOYSA-N
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Description

4-(Isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a heterocyclic compound featuring:

  • A benzamide backbone substituted with an isopropylthio group (-S-iPr) at the para position.
  • A thiazole ring linked to the benzamide via an amide bond, with a thiophen-2-yl group at the 4-position of the thiazole.

This structure combines sulfur-containing moieties (thiophene, thiazole, and thioether) known for modulating electronic properties and bioactivity.

Properties

IUPAC Name

4-propan-2-ylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS3/c1-11(2)23-13-7-5-12(6-8-13)16(20)19-17-18-14(10-22-17)15-4-3-9-21-15/h3-11H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYPMFJLKDJTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the thiophene group. The isopropylthio group is then added through a substitution reaction. Finally, the benzamide moiety is introduced through an amide coupling reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole or thiophene rings.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of modified thiazole or thiophene derivatives.

Scientific Research Applications

4-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s core structure aligns with several derivatives reported in the literature. Key analogs and their distinguishing features are summarized below:

Compound Name / ID Key Substituents Biological Activity / Notes Reference
N-[4-(2-Pyridyl)thiazol-2-yl]benzamides Pyridinyl at thiazole 4-position; benzamide substituents vary Micromolar adenosine receptor affinity; cyclopentanamide analogs retain activity [7]
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2E151) Piperidinylsulfonyl on benzamide; dimethylphenyl on thiazole Potent NF-κB activation; synergizes with TLR adjuvants to enhance cytokine production [8]
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Thiophen-2-yl linked via enaminone; sulfonamide backbone Anticancer activity (IC50 ~10 µM against breast cancer cells) [6]
4-(Dipropylsulfamoyl)-N-[4-thiophen-2-yl-5-(trifluoroacetyl)-thiazol-2-yl]benzamide Trifluoroacetyl and dipropylsulfamoyl groups Structural similarity; electronic effects of CF3 may enhance metabolic stability [12]
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Dichloro-substituted benzamide; unsubstituted thiazole Anti-inflammatory and analgesic potential [10]
Key Observations:

Thiophene vs. Pyridine/Phenyl Substituents :

  • Replacement of the thiophen-2-yl group with pyridinyl (e.g., ) or dimethylphenyl (e.g., ) alters electronic properties and receptor binding. Thiophene’s electron-rich nature may enhance π-π stacking in biological targets, whereas pyridinyl groups introduce basicity.
  • In , thiophene-linked sulfonamides (e.g., 26–29 ) exhibited IC50 values <10 µM against breast cancer cells, suggesting the thiophene moiety contributes to cytotoxicity .

Benzamide Substituents :

  • The isopropylthio group in the target compound may improve lipophilicity (logP) compared to sulfonamide (e.g., 2E151 ) or halogenated (e.g., 2,4-dichloro ) analogs.
  • Piperidinylsulfonyl (in 2E151 ) and dipropylsulfamoyl (in ) groups enhance solubility via polar interactions, which the isopropylthio group lacks .

Spectral Comparison :

  • 1H NMR : The thiophen-2-yl group typically shows protons at δ 6.8–7.5 ppm (doublets for β-protons), while the thiazole C5-H resonates near δ 8.0 ppm .
  • 13C NMR : The benzamide carbonyl appears at ~165–170 ppm, and thiazole carbons at 150–160 ppm (C2) and 110–120 ppm (C4/C5) .
  • HRMS : Exact mass expected for C17H17N3OS2 (target compound): ~351.08 g/mol.

Biological Activity

4-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-propan-2-ylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide, with a molecular formula of C17H16N2OS3C_{17}H_{16}N_{2}OS_{3} and a molecular weight of 360.5 g/mol. Its structure features a benzamide core with an isopropylthio group and a thiophene-thiazole moiety, which contribute to its unique chemical properties.

PropertyValue
IUPAC Name4-propan-2-ylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Molecular FormulaC17H16N2OS3C_{17}H_{16}N_{2}OS_{3}
Molecular Weight360.5 g/mol

Synthesis

The synthesis of 4-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multiple steps:

  • Formation of the Thiazole Ring : The thiazole ring is synthesized by reacting thiourea derivatives with α-haloketones under basic conditions.
  • Introduction of the Thiophene Moiety : This can be achieved via cross-coupling reactions such as Suzuki or Stille coupling.
  • Attachment of the Benzamide Group : The final step involves acylation of the thiazole-thiophene intermediate with isopropylthio-substituted benzoyl chloride.

Antimicrobial Properties

Research indicates that 4-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis through activation of caspase pathways and inhibition of cell proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of thiazole compounds showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications like those found in 4-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide could enhance efficacy .
  • Evaluation in Cancer Research : In a recent study, researchers found that compounds similar to this benzamide derivative exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window .

The biological activity of 4-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Receptor Binding : It may bind to receptors that modulate cell signaling pathways related to growth and apoptosis.

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